Sarmustine

Description

Overview of Sarmustine as an Investigational Antineoplastic Agent

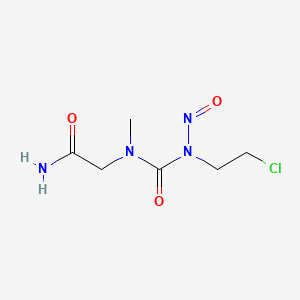

This compound, also known by its identifier CID 100773, is a chemical compound with the molecular formula C6H11ClN4O3. Its IUPAC name is 2-[[2-chloroethyl(nitroso)carbamoyl]-methylamino]acetamide. This compound has been investigated as an antineoplastic agent, a class of drugs used to inhibit or prevent the proliferation of neoplasms nih.govdrugbank.com. It is an alkylating chloroethylnitrosourea with demonstrated antineoplastic activity nih.gov.

This compound has been utilized in clinical trials exploring its potential in treating various cancers, including Colorectal Cancer, Brain and Central Nervous System Tumors, and unspecified Adult Solid Tumors nih.gov. It functions by forming covalent linkages with nucleophilic centers in DNA, which can lead to depurination, base pair miscoding, strand scission, and DNA-DNA cross-linking. These actions may ultimately result in cytotoxicity nih.gov. This compound is classified as a small molecule drug and has reached a maximum of Phase II clinical trials across all indications, with three investigational indications noted nih.gov.

Historical Context within the Chloroethylnitrosourea Class of Compounds

This compound belongs to the chloroethylnitrosourea class of compounds nih.gov. This class includes other well-known chemotherapy agents such as Carmustine (B1668450) (BCNU) and Lomustine (B1675051) (CCNU) wikipedia.orgwikipedia.org. Chloroethylnitrosoureas are characterized by their ability to alkylate DNA, which is a key mechanism in their antineoplastic activity nih.govwikipedia.orgwikipedia.org.

Historically, chloroethylnitrosoureas have been used in the treatment of various cancers, particularly brain tumors, due to their lipophilic nature, which allows them to cross the blood-brain barrier wikipedia.org. Carmustine, for instance, is a nitrogen mustard β-chloro-nitrosourea compound used as an alkylating agent and has been used mainly for chemotherapy wikipedia.org. Lomustine is another alkylating nitrosourea (B86855) compound used in chemotherapy, closely related to semustine, and is highly lipid-soluble, making it suitable for treating brain tumors wikipedia.org. The development and investigation of this compound are situated within this historical context of exploring and developing chloroethylnitrosourea compounds for their cytotoxic effects on cancer cells.

Rationale for Continued Investigation in Oncology

The continued investigation of this compound in oncology is driven by the ongoing need for effective treatments for various cancers, particularly those that are challenging to treat or have limited therapeutic options vhio.netaacr.org. As an alkylating agent within the chloroethylnitrosourea class, this compound's mechanism of action, which involves DNA damage, provides a rationale for its exploration in tumors that may be susceptible to this type of cytotoxic activity nih.govwikipedia.org.

DNA Alkylation as the Primary Cytotoxic Mechanism

This compound exerts its primary cytotoxic effect through DNA alkylation. targetmol.comtargetmol.combiosschina.com This process involves the formation of covalent bonds with nucleophilic centers within the DNA molecule. nih.govncats.io

Formation of Covalent Linkages with DNA Nucleophilic Centers

This compound forms covalent linkages with nucleophilic centers in DNA. nih.govncats.io This interaction is a key step in the initiation of DNA damage. nih.govncats.io

Induction of DNA Damage: Depurination, Base Pair Miscoding, Strand Scission, and DNA-DNA Cross-linking

The alkylation of DNA by this compound leads to various types of DNA damage. These include depurination, base pair miscoding, strand scission, and the formation of DNA-DNA cross-links. nih.govncats.io Depurination involves the cleavage of the glycosidic bond, releasing a purine (B94841) base from the DNA backbone, which can lead to mutations if not repaired. wikipedia.orgnih.gov Base pair miscoding occurs when an alkylated base pairs incorrectly during DNA replication. Strand scission refers to breaks in the phosphodiester backbone of the DNA strand. DNA-DNA cross-linking, particularly interstrand cross-links (ICLs), are highly cytotoxic lesions that physically link the two strands of the DNA double helix, effectively blocking DNA replication and transcription. nih.gov

Interaction with Deoxyguanylic Acid and Nitrosourea Activation

As a nitrosourea compound, this compound is thought to undergo activation to produce reactive species that interact with DNA. patsnap.comnih.gov Nitrosoureas are known to alkylate DNA, particularly at the O6 position of guanine (B1146940) bases. patsnap.comresearchgate.netcore.ac.uk This alkylation can lead to the formation of O6-chloroethylguanine, which can then undergo further reactions to form interstrand cross-links. nih.gov The interaction with deoxyguanylic acid is a critical step in the formation of these cytotoxic lesions. patsnap.comresearchgate.net

Cellular Pathway Modulation

Beyond direct DNA damage, this compound also influences cellular pathways involved in the response to DNA damage and cell survival. targetmol.combiosschina.com

Structure

3D Structure

Properties

CAS No. |

81965-43-7 |

|---|---|

Molecular Formula |

C6H11ClN4O3 |

Molecular Weight |

222.63 g/mol |

IUPAC Name |

2-[[2-chloroethyl(nitroso)carbamoyl]-methylamino]acetamide |

InChI |

InChI=1S/C6H11ClN4O3/c1-10(4-5(8)12)6(13)11(9-14)3-2-7/h2-4H2,1H3,(H2,8,12) |

InChI Key |

HYHJFNXFVPGMBI-UHFFFAOYSA-N |

SMILES |

CN(CC(=O)N)C(=O)N(CCCl)N=O |

Canonical SMILES |

CN(CC(=O)N)C(=O)N(CCCl)N=O |

Appearance |

Solid powder |

Other CAS No. |

81965-43-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sarmustine; SarCNU; NSC-364432; NSC 364432; NSC364432; Sarcosinamide; chloroethyl nitrosourea; Sarcosinamide; chloroethylnitrosourea. |

Origin of Product |

United States |

Molecular Mechanism of Action of Sarmustine

Growth Inhibition in Prostate Cancer Cell Lines

Research has investigated the ability of Sarmustine to inhibit the growth of prostate cancer cell lines. While the provided search results mention studies on prostate cancer cell lines using other compounds like dutasteride, finasteride, and imiquimod (B1671794) plos.orgoncotarget.comnih.govnih.govispub.com, specific data on this compound's growth inhibition in these cell lines were not found within the provided snippets. However, the general approach involves treating cell lines such as LNCaP, PC-3, and DU-145 with varying concentrations of a compound and measuring cell viability or proliferation using assays like the MTT assay plos.orgispub.com.

Activity in Human Glioma Cell Lines

This compound's activity has been explored in human glioma cell lines, including SF-295 and U-251 targetmol.comtargetmol.cnnih.gov. These cell lines are commonly used models for brain tumors, particularly glioblastoma altogenlabs.commdpi.com. Studies have indicated that this compound demonstrates enhanced antitumor activity against human glioma xenografts targetmol.comtargetmol.cn. While specific in vitro data on growth inhibition in SF-295 and U-251 cell lines were not detailed in the provided snippets, these cell lines are known to be responsive to various chemotherapeutic agents, including other nitrosoureas like carmustine (B1668450) and lomustine (B1675051) mdpi.commdpi.com.

Characterization of Cellular Cytotoxicity

Characterizing cellular cytotoxicity involves determining how a compound kills cancer cells. This can include mechanisms such as inducing apoptosis, cell cycle arrest, or DNA damage mdpi.comphcogj.comresearchgate.net. This compound, as an alkylating agent, is expected to exert its cytotoxic effects primarily through damaging DNA nih.govgoogleapis.com. Alkylating agents work by adding an alkyl group to DNA, which can lead to miscoding, strand breaks, and ultimately cell death googleapis.com. Studies on other cytotoxic agents in various cancer cell lines utilize methods like MTT assays for viability, flow cytometry for cell cycle analysis and apoptosis detection, and western blotting to examine key protein markers involved in cell death pathways mdpi.comphcogj.com. While the precise details of this compound's cellular cytotoxicity mechanisms in specific cell lines were not extensively described in the provided search results, its classification as a chloroethylnitrosourea suggests a mechanism involving DNA alkylation, a common mode of action for this class of drugs nih.govgoogleapis.com.

Preclinical Pharmacological Investigations of Sarmustine

Efficacy in Human Central Nervous System Glioma Xenografts (e.g., SF-295 and U-251)

Sarmustine has been evaluated for its efficacy in human central nervous system (CNS) glioma xenografts, specifically using models derived from SF-295 and U-251 cell lines targetmol.comtargetmol.cnnih.gov. These models are well-established for studying glioblastoma altogenlabs.commdpi.com. Studies have shown that this compound (SarCNU) administered intravenously was effective against implanted SF-295 and U-251 CNS tumor xenografts targetmol.com. These results suggest that this compound possesses in vivo antitumor activity against human glioma in these preclinical models targetmol.comtargetmol.cn.

Activity in Human Glioma Cell Lines

Therapeutic Effects in Human Tumor Xenografts

Beyond CNS gliomas, this compound's therapeutic effects have been investigated in other human tumor xenografts targetmol.com. While the provided information specifically highlights glioma models, the mention of "human tumor xenografts" in a broader context targetmol.com implies that its activity may have been assessed in other cancer types as well. Preclinical studies using various human tumor xenograft models are standard practice in evaluating the potential of anticancer agents creative-animodel.comnih.govnih.govnih.gov. These studies typically measure tumor growth inhibition as a primary endpoint mdpi.comdovepress.comnih.gov.

Cellular and Subcellular Effects of Sarmustine

Cell Cycle Perturbation

The cell cycle is a tightly regulated series of events that leads to cell division. Perturbations in this cycle can halt or delay cell proliferation. Cell cycle arrest is a mechanism by which damaged cells are prevented from dividing, allowing time for repair or triggering cell death pathways.

Induction of Cell Cycle Arrest

Sarmustine, as an alkylating agent, can induce DNA damage, which in turn triggers cell cycle checkpoints, leading to cell cycle arrest. DNA damage is a known inducer of cell cycle arrest at specific phases. nih.gov While specific studies detailing this compound's direct mechanism of cell cycle arrest were not extensively found in the provided search results, alkylating agents generally exert their cytotoxic effects by damaging DNA, and DNA damage is a well-established trigger for cell cycle checkpoints.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. It is characterized by a distinct series of morphological and biochemical changes. nih.govlongdom.org

Activation of Caspase-Dependent Apoptotic Pathways

Apoptosis is often executed through the activation of a family of cysteine proteases called caspases. frontiersin.orgresearchgate.netnih.gov Caspases exist as inactive precursors (zymogens) in healthy cells and become activated upon apoptotic stimuli. nih.govrockefeller.edunih.gov The activation typically involves proteolytic cleavage or proximity-induced dimerization. nih.govnih.gov Initiator caspases (e.g., caspase-8, caspase-9) are activated first, which then cleave and activate effector caspases (e.g., caspase-3, caspase-7), leading to the dismantling of the cell. frontiersin.orgnih.govcellsignal.com While direct evidence of this compound activating specific caspases was not detailed in the provided snippets, the induction of apoptosis by cytotoxic agents like this compound commonly involves the activation of these caspase cascades. researchgate.netcellsignal.comgoogleapis.comnih.gov Activated caspase-3 is a marker for cells in early to late-stage apoptosis. googleapis.com

Modulation of Key Apoptotic and Anti-Apoptotic Proteins (e.g., BAX, BCL2, p53)

The balance between pro-apoptotic and anti-apoptotic proteins, particularly those in the BCL-2 family, plays a crucial role in regulating apoptosis. frontiersin.orgmdpi.com BAX is a pro-apoptotic protein, while BCL-2 is an anti-apoptotic protein. mdpi.comnih.gov The ratio of BAX to BCL-2 can influence a cell's susceptibility to apoptosis. frontiersin.orgnih.gov The tumor suppressor protein p53 is a key regulator that can induce cell cycle arrest or apoptosis in response to DNA damage. mdpi.comnih.govkhanacademy.org p53 can influence apoptosis by transcriptionally activating pro-apoptotic proteins like BAX and repressing anti-apoptotic proteins like BCL-2. mdpi.comnih.govjmatonline.com PUMA (p53 upregulated modulator of apoptosis), a pro-apoptotic protein, is also regulated by p53. wikipedia.org While the provided search results discuss the general roles of BAX, BCL-2, and p53 in apoptosis frontiersin.orgmdpi.comnih.govjmatonline.comwikipedia.orgrcsb.org, specific data on how this compound modulates the expression or activity of these proteins was not found within the snippets. However, as a DNA-damaging agent, it is plausible that this compound's effects on apoptosis involve these pathways.

Assessment of DNA Fragmentation and Nuclear Morphological Changes Indicative of Apoptosis

Apoptosis is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation (pyknosis), nuclear fragmentation, and the formation of apoptotic bodies. nih.govlongdom.orgabcam.cnresearchgate.net Chromatin condensation is considered a characteristic feature of apoptosis. longdom.orgabcam.cn Another hallmark of apoptosis is the fragmentation of chromosomal DNA into nucleosomal units, typically appearing as a ladder pattern on agarose (B213101) gels. nih.govabcam.cnwikipedia.org This fragmentation is primarily mediated by the caspase-activated DNase (CAD), which is activated by caspases, particularly caspase-3. nih.govabcam.cnwikipedia.orgwikipedia.org CAD cleaves DNA at the internucleosomal linker sites. abcam.cnwikipedia.org DNA fragmentation can be detected using various methods, including DNA laddering assays and flow cytometry to identify cells with fractional DNA content (sub-G1 peak). bio-rad-antibodies.cominserm.frabcam.cnwikipedia.org Nuclear morphological changes, such as condensation and fragmentation, can be assessed using microscopy with DNA-binding dyes like DAPI. longdom.orgabcam.cnd-nb.info While the search results describe these general apoptotic markers and methods bio-rad-antibodies.cominserm.frnih.govlongdom.orgabcam.cnresearchgate.netwikipedia.orgwikipedia.orgd-nb.info, specific experimental data demonstrating this compound's induction of these particular changes were not provided in the snippets.

This compound, also known as SarCNU, is an alkylating chloroethylnitrosourea compound recognized for its antineoplastic activity nih.gov. It has been investigated in clinical trials for various cancers, including colorectal cancer, brain and central nervous system tumors, and unspecified adult solid tumors nih.gov. This compound functions as an alkylating agent, inhibiting the growth of prostate cancer cells through both p53-dependent and p53-independent pathways targetmol.comtargetmol.comtargetmol.combiosschina.com. It also mediates the selection of P140K methylguanine-DNA-methyltransferase-transduced human CD34(+) cells in vitro targetmol.comtargetmol.comtargetmol.com.

Mechanisms of Drug Resistance to Sarmustine

Cellular Resistance Profiles in Glioma Cells

Glioblastoma (GBM), a highly aggressive form of brain cancer, is often characterized by intrinsic and acquired resistance to chemotherapy, including alkylating agents like Sarmustine mdpi.com. The heterogeneous nature of GBM tumors contributes significantly to resistance, with different cell subpopulations exhibiting varying degrees of sensitivity to treatment embopress.orgcrownbio.com. Slow-cycling cells within GBM tumors, for instance, have shown higher resistance to temozolomide (B1682018) (TMZ), another alkylating agent, compared to fast-cycling cells embopress.org. These resistant cell populations can survive therapeutic pressure and contribute to disease progression and recurrence nih.govembopress.org. Studies analyzing molecular profiles of diffuse gliomas have also highlighted the complexity of resistance, linking it to genetic evolution, microenvironment interactions, and alterations in key pathways nih.govmdpi.com.

Role of DNA Repair Pathways in Mediating Resistance

DNA repair pathways are critical determinants of cellular sensitivity to alkylating agents. Cancer cells often upregulate these pathways to counteract the DNA damage induced by chemotherapy, leading to increased resistance frontiersin.orgfrontiersin.org. Several DNA repair mechanisms are particularly relevant to this compound resistance, including direct reversal repair and pathways involved in processing alkylation-induced DNA adducts oaes.ccnih.gov.

Impact of O6-Methylguanine-DNA Methyltransferase (MGMT) on this compound Efficacy

O6-methylguanine-DNA methyltransferase (MGMT) is a key DNA repair enzyme that directly reverses the cytotoxic O6-methylguanine (O6-MeG) adducts induced by alkylating agents nih.govgulhanemedj.org. MGMT transfers the alkyl group from the O6 position of guanine (B1146940) to a cysteine residue within the enzyme itself, inactivating the MGMT protein in the process (a "suicide" repair mechanism) oaes.ccnih.gov. High levels of MGMT expression in tumor cells can rapidly remove the DNA lesions induced by this compound, thereby preventing the formation of cytotoxic DNA cross-links and conferring resistance oaes.ccnih.govnih.gov. Conversely, reduced MGMT activity, often due to epigenetic silencing of the MGMT gene promoter through methylation, is associated with increased sensitivity to alkylating agents like temozolomide and is considered a positive prognostic factor in glioblastoma gulhanemedj.orgimrpress.com. Studies have shown that inhibiting MGMT activity can enhance the cytotoxic effects of carmustine (B1668450) (BCNU), another chloroethylnitrosourea, in resistant cell lines nih.gov.

Contributions of Alkylated DNA Repair Protein B (AlkB) Homologs to Resistance

The Alkylated DNA Repair Protein B (AlkB) homologs are a family of dioxygenases that repair specific types of alkylation damage, particularly 1-methyladenine (B1486985) (1-meA) and 3-methylcytosine (B1195936) (3-meC), through oxidative demethylation uniprot.orgresearchgate.netuchicago.edu. In humans, ALKBH2 and ALKBH3 are the primary homologs involved in repairing these lesions in DNA nih.gov. While less studied in the context of this compound specifically compared to MGMT, the ALKBH pathway contributes to resistance to various alkylating agents oaes.ccnih.gov. Repair of 1-meA and 3-meC adducts by AlkB homologs prevents the miscoding and replication blocks that these lesions can cause, thus promoting cell survival in the presence of alkylating agents uniprot.orgresearchgate.net. The interplay between the ALKBH pathway and other repair mechanisms, such as mismatch repair, in mediating resistance to alkylating agents is an area of ongoing research oaes.ccnih.gov.

Mismatch Repair (MMR) Pathway Involvement in Response to Alkylating Agents

The Mismatch Repair (MMR) pathway plays a crucial role in the cellular response to DNA damage induced by alkylating agents, although its involvement in resistance is complex core.ac.uknih.gov. MMR proteins recognize and attempt to repair base mismatches and small insertion/deletion loops that can arise during DNA replication or as a consequence of DNA damage core.ac.uknih.gov. In the case of O6-MeG adducts, the MMR system recognizes the mispairing of O6-MeG with thymine (B56734) during replication oaes.cc. This recognition can trigger futile cycles of repair, leading to DNA strand breaks and ultimately initiating cell cycle arrest and apoptosis core.ac.uknih.gov. Therefore, a functional MMR system is generally required for the cytotoxic effects of O6-alkylating agents core.ac.ukoaes.cc. Loss of MMR activity, often due to mutations or epigenetic silencing of MMR genes like hMLH1 or hMSH2, can lead to tolerance of O6-MeG lesions and confer resistance to alkylating agents, including those that form O6-MeG adducts nih.govnih.gov. MMR deficiency has been associated with resistance to various alkylating agents and platinum-containing drugs nih.govnih.gov.

Cellular Transport Mechanisms and Their Role in Resistance

Cellular transport mechanisms, particularly those involved in drug uptake and efflux, can influence the intracellular concentration of this compound and thus contribute to resistance openaccessjournals.commdpi.com. Reduced uptake of the drug into cancer cells or increased active efflux of the drug out of the cells can lower the effective dose reaching the DNA target nih.govdovepress.com. While specific transporters involved in this compound resistance are not as extensively documented as those for some other chemotherapy agents, efflux pumps, such as ATP-binding cassette (ABC) transporters, are well-established mechanisms of multi-drug resistance in cancer by actively pumping various drugs out of the cell nih.govdovepress.comnumberanalytics.com. Alterations in the expression or activity of these transporters in glioma cells could potentially impact this compound efficacy.

Preclinical Strategies to Overcome this compound Resistance

Preclinical research is exploring various strategies to overcome resistance to alkylating agents like this compound, often focusing on counteracting the identified resistance mechanisms. Targeting DNA repair pathways is a prominent approach frontiersin.orgfrontiersin.org. For instance, inhibiting MGMT activity, such as with O6-benzylguanine, has shown promise in sensitizing tumor cells to the effects of O6-alkylating agents nih.govnih.gov. Strategies to modulate or bypass MMR deficiency are also being investigated to restore sensitivity to alkylating agents nih.gov.

Other preclinical strategies include the use of combination therapies that target multiple resistance pathways simultaneously nih.govnih.govmdpi.com. This could involve combining this compound with inhibitors of specific DNA repair enzymes or with agents that interfere with other resistance mechanisms like drug efflux pumps nih.gov. Novel drug delivery systems, such as nanoparticles, are also being explored to improve the delivery of chemotherapy agents to tumor cells and potentially overcome transport-mediated resistance nih.govmdpi.com. Furthermore, understanding the molecular profiles and heterogeneity of tumors can help in identifying specific resistance mechanisms at play in individual cases, potentially guiding the selection of more effective treatment strategies crownbio.comnih.gov. Preclinical models, including in vitro cell cultures, 3D models like organoids, and in vivo xenografts or drug-induced resistance models, are invaluable tools for studying resistance mechanisms and evaluating novel therapeutic approaches crownbio.comnih.gov.

Clinical Research and Therapeutic Applications of Sarmustine

Investigational New Drug (IND) Status and Clinical Trial Progression

The progression of an investigational new drug like Sarmustine through clinical trials typically involves a series of phases designed to assess safety, dosage, and efficacy. lustgarten.orgdiagramresearch.com

Phase 0 Exploratory Clinical Studies

Phase 0 studies are exploratory, first-in-human trials involving very limited exposure to the drug at subtherapeutic doses, often referred to as microdose studies. profil.comsgo.orgcancer.govtracercro.com These studies typically involve a small number of subjects (around 10-15) and are primarily designed to gather preliminary pharmacokinetic data or to visualize drug targeting without expecting a therapeutic effect. profil.comtracercro.com The goal is to help decide which drug candidates have favorable pharmacokinetic profiles in humans before committing to larger, more expensive trials. profil.comtracercro.com While the provided search results mention Phase 0 trials in the context of clinical trial phases generally, specific details regarding this compound's involvement in Phase 0 studies were not found.

Phase I Clinical Development for Safety and Dose-Finding

Phase II Clinical Evaluation of Efficacy and Expanded Safety

Phase II clinical trials are conducted to evaluate the effectiveness of the drug for a specific indication and to continue to assess its safety in a larger group of patients compared to Phase I. lustgarten.orgdiagramresearch.comprofil.com These studies aim to determine if the drug has a therapeutic effect and to further refine the optimal dose and schedule. lustgarten.orgdiagramresearch.comprofil.com Phase II trials can sometimes be divided into Phase IIA to assess dosing requirements and Phase IIB to focus on efficacy. profil.com this compound has reached a maximum clinical trial phase of II across all indications. nih.gov A Phase II trial of this compound in malignant glioma was conducted by the National Cancer Institute of Canada Clinical Trials Group. ncats.iomedkoo.com Research findings from this Phase II trial in malignant glioma revealed unexpected pulmonary toxicity. ncats.io this compound has also been used in trials studying colorectal cancer and unspecified adult solid tumors, protocol specific. nih.govdrugbank.com

Phase III Confirmatory Clinical Trials

Phase III clinical trials are large-scale studies conducted to confirm the efficacy of the drug, monitor adverse events, compare it to standard treatments, and collect information that will allow the drug to be used safely and effectively. lustgarten.orgdiagramresearch.com These trials typically involve hundreds or thousands of patients and are designed to generate sufficient data for regulatory approval. lustgarten.orgdiagramresearch.com Successful completion of Phase III trials is generally required before a drug can be submitted for marketing authorization. diagramresearch.com Although this compound has been investigated in clinical trials, the provided search results indicate its maximum phase reached is Phase II nih.gov, and no specific information about this compound progressing to or completing Phase III confirmatory clinical trials was found. The search results include examples of other drugs in Phase III trials nih.govnih.govnovartis.comsoundpharma.comsabcs.orgpfizer.comclinicaltrials.govsarepta.com, illustrating the nature and objectives of this phase.

Phase IV Post-Market Surveillance and Real-World Effectiveness Studies

Phase IV clinical trials, also known as post-marketing surveillance trials, are conducted after a drug has been approved and is on the market. lustgarten.orgdiagramresearch.com The purpose of Phase IV studies is to gather additional information about the drug's safety, efficacy, and optimal use in a large and diverse population in real-world settings. lustgarten.orgdiagramresearch.com These studies can help identify rare or long-term side effects and explore new indications. lustgarten.orgdiagramresearch.com As this compound has not received FDA approval for the orphan indication of malignant glioma ncats.io and its maximum reported phase is II nih.gov, there is no information available in the provided search results regarding Phase IV studies for this compound.

Investigational Therapeutic Indications

This compound has been investigated for its therapeutic potential in several types of cancer. Clinical trials have been conducted to study this compound in the treatment of Colorectal Cancer, Brain and Central Nervous System Tumors (specifically malignant glioma), and Unspecified Adult Solid Tumor, Protocol Specific. nih.govdrugbank.com The development for the orphan indication of malignant glioma did not result in FDA approval. ncats.io

Malignant Gliomas

This compound has been studied in clinical trials for malignant gliomas. medkoo.com High-grade gliomas are a common type of primary malignant brain/CNS tumor, and there have been limited major improvements in survival with traditional treatments like surgery, radiotherapy, and chemotherapy over the past several decades. nih.gov While the provided search results mention studies on malignant gliomas and the use of other nitrosoureas like Carmustine (B1668450) (BCNU) in this context, specific detailed findings for this compound monotherapy or combination therapy in malignant gliomas are not extensively detailed in the immediate results. medkoo.comnih.govnih.gov Studies on malignant gliomas often explore various treatment modalities, including chemotherapy and radiotherapy. nih.gov

Brain and Central Nervous System Tumors

Unspecified Adult Solid Tumors

This compound has also been used in trials studying unspecified adult solid tumors, protocol specific. nih.gov Research into solid tumors broadly involves various phases of clinical trials, evaluating different drug classes including targeted therapies and immunotherapy. astrazeneca.comnih.govoncologynewscentral.com The information available in the search results confirms this compound's investigation in this category but does not provide specific efficacy outcomes for this compound in a broad range of unspecified adult solid tumors. nih.gov

Research on Clinical Efficacy and Outcome

Research on the clinical efficacy and outcome of this compound involves assessing its performance both as a single agent and in combination with other therapies. Clinical trial outcomes are crucial for evaluating the effect of an intervention and can include various measured variables and analyzed parameters. nih.govrethinkingclinicaltrials.org

Monotherapy Efficacy Assessments

Assessments of this compound's efficacy as a monotherapy have been conducted in clinical trials. As noted in the colorectal cancer section, a Phase II monotherapy study showed no objective responses in recurrent or metastatic colorectal cancer patients who had progressed after first-line chemotherapy. nih.gov The search results highlight that this compound has reached Phase II development as a monotherapy in at least one indication. nih.gov While the concept of monotherapy efficacy assessment is general to drug development, specific detailed results for this compound monotherapy in other tumor types, beyond the colorectal cancer study, are not provided in the immediate search snippets. nih.govclinmedjournals.orgd-nb.info

Rationale and Design of Combination Therapies with this compound

The rationale for designing combination therapies with this compound would typically involve seeking synergistic effects or overcoming resistance mechanisms when used with other agents. kuraoncology.com Clinical trial design involves defining the study population, intervention, and outcomes to evaluate the efficacy and safety of treatments. fda.gov While the search results mention the concept of combination therapies in various cancer types and other diseases, and discuss the design of clinical trials for combinations, specific details on the rationale and design of combination trials specifically involving this compound are not present in the provided snippets. astrazenecaclinicaltrials.comnih.gove-dmj.orgvivli.orgnih.govumin.ac.jpnih.gov The development of combination therapies is a common strategy in oncology to improve outcomes. kuraoncology.com

Summary of this compound Clinical Trial Findings (Based on Available Data)

| Indication | Trial Phase (Highest Reported) | Key Findings (Based on available snippets) |

| Malignant Gliomas | Phase II medkoo.com | Investigated, but specific detailed efficacy results not provided in snippets. |

| Colorectal Cancer (Recurrent/Metastatic) | Phase II nih.gov | No objective responses (0%) in patients progressed after first-line therapy. Median survival 7.36 months. nih.gov |

| Brain and Central Nervous System Tumors | Phase II nih.gov | Investigated, but specific detailed efficacy results not provided in snippets. |

| Unspecified Adult Solid Tumors, Protocol Specific | Phase II nih.gov | Investigated, but specific detailed efficacy results not provided in snippets. |

Analysis of Independent Drug Action Versus Synergy or Additivity in Combination Regimens

The use of combination chemotherapy is a cornerstone in the treatment of many cancers, aiming to improve therapeutic outcomes, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents. A critical aspect of developing and evaluating combination regimens is understanding the nature of the interaction between the drugs involved. These interactions can broadly be classified as independent drug action, additivity, or synergy nih.govaacr.orgnih.gov.

Additivity: An additive interaction occurs when the combined effect of two drugs is approximately equal to the sum of their individual effects when acting independently wikipedia.org. This can happen when drugs target the same pathway or have similar mechanisms of action, or when they target different pathways but their effects simply combine without potentiation wikipedia.orgfrontiersin.org. The Loewe additivity model is a common reference model used to define additivity, often visualized through isobolograms where points representing equally effective dose combinations fall on a line connecting the equieffective doses of the individual drugs frontiersin.orgnih.gov.

Synergy: Synergistic interaction describes a situation where the combined effect of two drugs is greater than the sum of their individual effects wikipedia.org. This can arise from various mechanisms, such as one drug increasing the uptake or activity of the other, inhibiting resistance mechanisms, or targeting multiple points in a critical pathway that interact constructively nih.gov. The Bliss independence model and the Loewe additivity model are frequently used as reference points to determine if a combination exhibits synergy; if the observed effect is significantly greater than that predicted by these models for additivity or independence, synergy is indicated harvard.edufrontiersin.orgnih.gov. Preclinical studies often aim to identify synergistic combinations with the hope that this translates to enhanced clinical efficacy nih.gov.

Analysis of drug interactions in clinical trials is complex. While preclinical studies often utilize models like Bliss independence and Loewe additivity to quantify synergy or antagonism, translating these findings directly to the clinical setting is challenging due to factors like patient heterogeneity and complex pharmacokinetics and pharmacodynamics in vivo nih.govnih.govnih.gov. Recent analyses of various approved cancer drug combinations have suggested that the clinical efficacy of many successful regimens can be explained by additive effects or independent drug action, rather than requiring true synergy nih.govaacr.orgnih.govoncozine.comharvard.edunih.gov. This highlights the importance of considering patient-to-patient variability and the likelihood of response to at least one agent in a combination when evaluating clinical outcomes nih.govharvard.edu.

Pharmacokinetic and Pharmacodynamic Studies of Sarmustine

Pharmacokinetic Characterization

Pharmacokinetic characterization involves studying the processes by which a drug is absorbed into the body, distributed to various tissues and organs, metabolized into other compounds, and ultimately eliminated. nih.govjcu.edu.auallucent.com

Absorption and Bioavailability Following Different Administration Routes

Absorption is the process by which a drug enters the systemic circulation, and bioavailability refers to the fraction of the administered dose that reaches the systemic circulation in an unchanged form. nih.govallucent.comresearchgate.net The route of administration significantly impacts both absorption and bioavailability. Intravenous administration, for instance, results in 100% bioavailability as the drug is delivered directly into the bloodstream. nih.govallucent.comresearchgate.net Oral administration, however, can lead to incomplete absorption and potential first-pass metabolism, reducing bioavailability. jcu.edu.auallucent.comresearchgate.net

Distribution Profiles in Preclinical Models

Drug distribution describes the reversible movement of a drug from the systemic circulation to the body's tissues and fluids. Preclinical models, often involving animal studies, are used to understand how a drug distributes throughout an organism. nih.gov Factors influencing distribution include blood flow, tissue permeability, and binding to plasma proteins or tissue components.

A preclinical study mentioned the use of Sarmustine (SarCNU) implanted subcutaneously in SF-295 and U tumor lines, with an assessment of plasma pharmacokinetics. targetmol.com However, detailed distribution profiles of this compound in specific organs or tissues in these or other preclinical models were not provided in the search results.

Metabolism and Excretion Pathways

Metabolism is the process by which the body chemically modifies a drug, primarily through enzymatic reactions, often in the liver, to facilitate its excretion. jcu.edu.aunih.gov Excretion is the removal of the drug or its metabolites from the body, primarily through the kidneys (in urine) or the liver (in bile, which is then eliminated in feces). jcu.edu.aunih.govyoutube.com

Specific information regarding the detailed metabolic pathways and excretion routes of this compound was not found in the provided search results. Generally, lipophilic drugs are metabolized in the liver before being excreted by the kidneys. nih.gov Drug metabolism can involve phase I modification and phase II conjugation reactions. nih.gov

Pharmacodynamic Evaluation

Pharmacodynamics examines the biochemical and physiological effects of a drug and its mechanism of action. nih.govjcu.edu.auallucent.comnih.gov This includes studying the interaction of the drug with its target and the resulting cellular and molecular changes.

Biomarker Identification for Response and Efficacy

Biomarkers are measurable indicators of biological processes, which can be used to assess drug response and efficacy. swordbio.comcrownbio.comeuropeanpharmaceuticalreview.com Identifying biomarkers can help predict how a patient might respond to a treatment and monitor its effectiveness. swordbio.comcrownbio.com

While biomarkers are increasingly important in drug development and clinical trials swordbio.comcrownbio.comesmed.orgmdpi.com, the search results did not provide specific information on biomarkers that have been identified for predicting response or evaluating the efficacy of this compound treatment.

Dose-Response Relationships at the Cellular and Molecular Level

Dose-response relationships describe how the effect of a drug changes with increasing dose or concentration. nih.govrowan.edunih.gov Studying these relationships at the cellular and molecular level helps to understand the drug's potency and the mechanisms underlying its effects.

This compound is an alkylating agent with antineoplastic activity. nih.gov It has been shown to inhibit the growth of prostate cancer cells. targetmol.com This inhibition can occur via both p53-dependent and p53-independent pathways. targetmol.com This finding indicates a cellular-level pharmacodynamic effect and suggests that the response can be influenced by the p53 status of the cells. However, detailed quantitative dose-response relationships at the cellular or molecular level across various cancer types or specific molecular targets for this compound were not extensively described in the search results. Dose-response studies are fundamental in pharmacology to characterize drug effects. nih.govnih.govrowan.edunih.gov

Based on the available search information, detailed pharmacokinetic and pharmacodynamic data specifically for this compound appears limited in the public domain search results.

Toxicology and Safety Pharmacology Research Academic Focus

Preclinical Toxicology Assessments

Preclinical toxicology studies are essential for identifying potential hazards of a compound before it is tested in humans. These assessments typically involve in vivo studies in animal models to determine target organs of toxicity and characterize the nature of the toxic effects.

Identification of Target Organ Toxicities in Animal Models

Preclinical studies with Sarmustine (SarCNU), a chloroethylnitrosourea, have indicated potential toxicity in various organ systems. Unexpected pulmonary toxicity was observed in a Phase II trial of SarCNU in malignant glioma mims.com. While information directly detailing this compound's target organ toxicity in animal models from the provided sources is limited, related compounds like temsirolimus (B1684623), an analog of sirolimus, have shown toxicities in preclinical studies that may offer insights into potential effects of nitrosoureas. Studies with temsirolimus in rats and monkeys revealed respiratory toxicities, including alveolar macrophage infiltration and inflammation in the lungs of rats in repeat-dose studies. Cardiac effects, such as reduced heart rate and myocardial degeneration/cardiomyopathy, were also noted in rats and monkeys treated with temsirolimus. Hepatotoxicity was more pronounced following oral administration of temsirolimus in rats. nih.gov

Genotoxicity and Mutagenicity Considerations Related to DNA Alkylation

This compound (SarCNU) is recognized as an alkylating agent. Alkylating agents exert their cytotoxic effects primarily by transferring alkyl groups to biological molecules, including DNA. This alkylation of DNA can lead to various types of DNA damage, such as base modifications, cross-links, and strand breaks. Such damage can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

The genotoxic potential of alkylating agents is a significant concern. Genotoxicity refers to the property of chemical agents that can damage genetic information within a cell, potentially causing mutations. While all mutagens are genotoxic, not all genotoxic substances are mutagenic. DNA alkylation can induce mutations by causing base miscoding during DNA replication. The repair of DNA alkylation damage is crucial for maintaining genomic integrity, and various repair pathways, including base excision repair (BER) and mismatch repair (MMR), are involved. However, if DNA damage is not efficiently repaired, it can lead to permanent, heritable changes in the DNA sequence, resulting in mutations. These mutations can occur in both somatic cells and germ cells.

Studies on the genotoxicity induced by alkylating agents often utilize assays such as the Ames test, in vitro and in vivo toxicology tests, and the Comet assay to detect DNA damage. Alkylating agents are known to induce gene mutations and chromosomal effects. The activation of certain genes, such as gadd153, has been observed as a rapid and specific response to DNA damage induced by a broad spectrum of genotoxic agents, including alkylating agents.

Mechanisms of Adverse Effects

Understanding the mechanisms by which this compound causes adverse effects is vital for predicting and managing potential toxicities.

Hematologic System Effects and Their Underlying Mechanisms

Hematologic toxicity, characterized by effects on the blood cells, is a common adverse effect associated with many chemotherapeutic agents, including alkylating agents. While specific detailed mechanisms for this compound's hematologic toxicity were not extensively described in the provided search results, in vitro studies have demonstrated the myelotoxicity of SarCNU in bone marrow cells from normal volunteers in the CFU-C assay mims.com. Myelotoxicity typically involves the suppression of bone marrow activity, leading to decreased production of blood cells such as erythrocytes (red blood cells), leukocytes (white blood cells), and thrombocytes (platelets). This can result in conditions like anemia, leukopenia, and thrombocytopenia.

The underlying mechanism for the hematologic toxicity of alkylating agents like this compound is primarily related to their cytotoxic effects on rapidly dividing cells, including hematopoietic progenitor cells in the bone marrow. By alkylating DNA and interfering with DNA replication and repair, these agents can induce cell death or impair the proliferation and differentiation of these progenitor cells, leading to reduced output of mature blood cells.

Drug Development and Future Research Directions

Synthetic Methodologies and Chemical Optimization

The synthesis of chemical compounds is a fundamental step in drug development, focusing on efficient and reproducible methods to produce the target molecule. Chemical optimization in this context involves refining reaction parameters such as catalysts, solvents, temperature, and time to improve outcomes like yield, purity, and selectivity. Modern approaches to chemical synthesis and optimization increasingly leverage automated systems and machine learning techniques to explore reaction spaces and identify optimal conditions. beilstein-journals.orgnih.govrsc.orgrsc.org While general principles of organic synthesis and optimization are well-established , specific detailed synthetic routes and dedicated optimization studies for Sarmustine are not extensively detailed in the readily available literature. The compound's chemical structure, a nitrosourea (B86855), suggests synthetic pathways involving the formation of the urea (B33335) core and the introduction of the 2-chloroethyl and nitroso functionalities.

Development and Evaluation of this compound Analogues

The development of analogues involves creating compounds with structures similar to the parent drug but with slight modifications. This is a common strategy in drug discovery to identify compounds with improved efficacy, reduced toxicity, or altered pharmacokinetic profiles. The synthesis and biological evaluation of such analogues are crucial steps in understanding the structure-activity relationships of a compound class. nih.govmdpi.comrsc.orgmdpi.com While the concept of developing and evaluating analogues is a standard practice in medicinal chemistry, specific research focused on the synthesis and biological evaluation of this compound analogues is not prominently documented in the provided search results. Research on analogues in other areas, such as angiotensin II nih.gov or trimethoxyphenyl-based compounds nih.gov, illustrates the methodologies involved, including synthesis and in vitro or in vivo biological activity screening.

Strategic Positioning as an Orphan Drug

This compound has received orphan drug designation from regulatory bodies for specific rare conditions. An orphan drug is a pharmaceutical agent developed to treat diseases that affect a small percentage of the population, typically defined in the United States as a disease or condition affecting fewer than 200,000 people. nih.govappliedclinicaltrialsonline.com The Orphan Drug Act of 1983 in the U.S. provided incentives such as market exclusivity, tax credits, and user fee waivers to encourage the development of drugs for rare diseases that might otherwise not be commercially viable. nih.govappliedclinicaltrialsonline.comijpsonline.comnih.govnih.gov

This compound has been designated as an orphan drug for the treatment of malignant glioma and as a host-protective agent in the treatment of acute myelogenous leukemia. ijpsonline.com This strategic positioning acknowledges the significant unmet medical need within these patient populations and aims to facilitate the drug's development and potential availability for these indications. The process of obtaining orphan drug designation involves demonstrating a scientific rationale for the drug's potential in treating the rare disease and providing prevalence data. appliedclinicaltrialsonline.com

The following table summarizes this compound's orphan drug designations based on the available information:

| Indication | Orphan Drug Designation Status |

| Malignant Glioma | Designated |

| Acute Myelogenous Leukemia | Designated |

Emerging Research Avenues and Translational Perspectives

Emerging research avenues for compounds like this compound would typically involve exploring new potential indications, investigating combination therapies, understanding mechanisms of resistance, and applying advanced research techniques to improve its therapeutic index. Translational research plays a critical role in bridging the gap between basic scientific discoveries and clinical applications, moving findings from the laboratory to patient care. nih.gov

While specific ongoing or emerging research focused exclusively on this compound is not detailed in the provided information, the broader landscape of oncology and rare disease research offers potential avenues. This includes the development of more targeted therapies, the use of biomarkers to identify responsive patient populations, and the application of innovative clinical trial designs, including decentralized trials and those leveraging digital health technologies. beilstein-journals.orgmdpi.comappliedclinicaltrialsonline.comnih.govkuraoncology.com Research into overcoming DNA repair mechanisms that contribute to resistance to alkylating agents, such as those in the nitrosourea class, could also be relevant to this compound's future potential. googleapis.com The ongoing development of novel agents and treatment strategies for conditions like malignant gliomas and acute myeloid leukemia nih.govkuraoncology.comclinicaltrialsregister.eukucancercenter.orgfirstwordpharma.com provides a dynamic context for evaluating the potential role of existing or modified nitrosoureas like this compound.

Translational perspectives for this compound could involve further investigation into its specific mechanism of action at a molecular level, identifying potential biomarkers that predict response or resistance, and exploring novel delivery methods to improve its therapeutic profile. Given its history in clinical trials for several cancer types appliedclinicaltrialsonline.com, a deeper understanding of the factors influencing its efficacy and safety in those specific contexts would be crucial for any potential future development.

Research Synthesis Methodologies Applied to Sarmustine Studies

Methodological Approaches for Evidence Synthesis in Chemical Compound Research

In the context of chemical compound research, evidence synthesis can be applied to various types of studies, such as preclinical investigations examining the compound's properties, analytical method development and validation studies, or even qualitative research exploring challenges in synthesis or formulation. cd-genomics.comfrontiersin.orgnih.govresearchgate.nettandfonline.com

Application of Qualitative Research Synthesis Techniques

Qualitative research synthesis involves systematically combining the data or results of multiple qualitative studies to generate new knowledge or theoretical insights libguides.comresearchgate.net. While less common for directly synthesizing quantitative outcomes of chemical experiments, qualitative synthesis techniques can be valuable in chemical compound research for synthesizing findings from studies that explore complex phenomena, such as researchers' experiences with particular synthesis methods, challenges in achieving desired purity, or perspectives on the practical application of analytical techniques. cambridge.org

Several approaches exist for qualitative synthesis, including thematic synthesis, meta-ethnography, and narrative synthesis epitechresearch.comlibguides.comcambridge.org. Thematic synthesis, for instance, involves developing descriptive themes from individual study findings and then generating analytical themes that offer new interpretations ktdrr.org. Narrative synthesis involves summarizing and explaining relationships and patterns within the literature qualitatively epitechresearch.com. These methods can be applied to textual data from qualitative studies or the qualitative aspects reported within quantitative studies related to Sarmustine research. libguides.com

For example, if multiple studies on this compound synthesis included detailed descriptions of the challenges encountered in scaling up the process or achieving specific yields under different conditions, a qualitative synthesis could identify recurring themes related to these challenges, providing insights that individual studies might not reveal.

Quantitative Research Synthesis and Meta-Analysis Strategies

The process of meta-analysis typically involves extracting quantitative data (e.g., effect sizes, means, standard deviations) from eligible studies, calculating a weighted average effect size, and assessing the heterogeneity between studies nih.govnhmrc.gov.au. Forest plots are often used to visually represent the results of individual studies and the pooled estimate libguides.com.

For this compound, if multiple preclinical studies evaluated its effectiveness in similar animal models using comparable outcome measures, a meta-analysis could provide a more precise estimate of its effect size than any single study. Meta-regression can also be used to explore potential sources of heterogeneity in findings, such as variations in study design or experimental conditions nih.gov.

Quantitative synthesis requires sufficient similarity between studies in terms of clinical or methodological aspects and consistent study quality osu.edu. Statistical expertise is also necessary to perform the analysis correctly osu.edunhmrc.gov.au.

Integrative Review Methodologies for Comprehensive Data Aggregation

Integrative reviews are a broad type of research synthesis that can include diverse methodologies, combining both quantitative and qualitative research to gain a comprehensive understanding of a phenomenon epitechresearch.comutoronto.caics.org. This approach is valuable for topics where research spans different methods and perspectives.

An integrative review on this compound could synthesize findings from preclinical efficacy studies (quantitative), studies on analytical method development (quantitative or qualitative depending on the focus), and potentially qualitative studies exploring researchers' experiences or challenges in working with the compound. The goal is to integrate these varied findings to provide a holistic picture of the research landscape surrounding this compound. utoronto.cascielo.br

The process of conducting an integrative review involves formulating a clear question, searching and sampling the literature across different methodologies, collecting and critically analyzing data from the included studies, and synthesizing the results scielo.brmdpi.com. While integrative reviews offer the advantage of comprehensiveness, the complexity of combining diverse data sources requires rigorous methods of analysis to avoid bias and ensure accuracy ics.orgscielo.br. Techniques from qualitative research analysis can be employed to enhance the rigor of synthesizing diverse data in an integrative review ics.org.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to characterize Sarmustine’s dual p53-dependent and p53-independent mechanisms of action in cancer cells?

- Methodological Answer : Utilize in vitro assays with p53 wild-type and knockout prostate cancer cell lines. Measure apoptosis via flow cytometry (Annexin V/PI staining) and DNA damage markers (e.g., γH2AX foci). Compare dose-response curves across cell types to isolate p53-independent effects. Validate findings using siRNA-mediated p53 silencing and Western blotting for downstream targets like Bax and PUMA . For reproducibility, document protocols per journal guidelines (e.g., reagent concentrations, incubation times) .

Q. How should researchers design experiments to assess this compound’s selectivity for CD34(+) hematopoietic stem cells in vitro?

- Methodological Answer : Isolate CD34(+) cells from human bone marrow using magnetic-activated cell sorting (MACS). Co-culture with this compound and control alkylating agents (e.g., temozolomide). Quantify cell viability via trypan blue exclusion and colony-forming unit (CFU) assays. Include controls for non-target cell toxicity (e.g., fibroblasts). Use flow cytometry to confirm P140K methylguanine-DNA-methyltransferase (MGMT) transduction efficiency . Report statistical power calculations and sample sizes to ensure robustness .

Q. What spectroscopic and chromatographic techniques are essential for validating this compound’s purity and structural integrity in synthetic batches?

- Methodological Answer : Perform high-performance liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) to assess purity (>95%). Use nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm structural assignments, comparing peaks to reference spectra. Elemental analysis (C, H, N) should align with theoretical values within ±0.4%. Document all procedures in the "Experimental" section, adhering to journal requirements for compound characterization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different cancer models?

- Methodological Answer : Conduct a meta-analysis of existing studies, stratifying data by cell type (e.g., solid tumors vs. leukemias), exposure duration, and culture conditions (e.g., hypoxia vs. normoxia). Validate discrepancies using standardized protocols: 72-hour treatments, serum-free media, and ATP-based viability assays. Address variability via sensitivity analyses and publication bias assessments .

Q. What strategies optimize this compound’s combination with DNA repair inhibitors (e.g., PARP inhibitors) while minimizing off-target effects?

- Methodological Answer : Use factorial design experiments to test this compound-PARP inhibitor synergism. Calculate combination indices (CI) via the Chou-Talalay method. Monitor off-target effects via transcriptomics (RNA-seq) and proteomics (mass spectrometry). Include dose-escalation studies in xenograft models to validate therapeutic windows. Reference preclinical guidelines for combination therapy design .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve the translational relevance of this compound studies?

- Methodological Answer : Collect plasma and tumor tissue samples at multiple time points post-administration in murine models. Quantify this compound and metabolites via LC-MS/MS. Fit data to a two-compartment model using nonlinear mixed-effects software (e.g., NONMEM). Corrogate AUC/MIC ratios with tumor growth inhibition. Validate models against clinical trial data from analogous alkylating agents .

Q. What in silico approaches predict this compound’s resistance mechanisms in heterogeneous tumor populations?

- Methodological Answer : Employ stochastic computational models simulating tumor evolution under this compound pressure. Input parameters include mutation rates, fitness costs, and MGMT expression dynamics. Validate predictions using single-cell RNA sequencing of resistant clones. Cross-reference with databases like COSMIC for recurrent mutations in DNA repair pathways .

Guidance for Data Reporting and Reproducibility

- Experimental Replication : Follow the Beilstein Journal’s guidelines: report ≥3 biological replicates, specify equipment models (e.g., Thermo Fisher HPLC), and deposit raw data in repositories like Figshare .

- Ethical Compliance : For in vivo studies, include IACUC approval numbers and ARRIVE 2.0 checklist adherence .

- Contradiction Analysis : Use triangulation—compare results across methodologies (e.g., transcriptomics, functional assays) to confirm mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.